butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of bromine atoms at positions 6 and 8, a butyl ester group at position 3, and a ketone group at position 2 on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid with bromine in the presence of a suitable catalyst. The resulting dibromo compound is then esterified with butanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Amino or thio derivatives of the chromene.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms of the chromene.
Scientific Research Applications
Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The bromine atoms and the chromene ring structure allow it to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the butyl ester group.
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar structure with an ethyl ester group instead of butyl.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Contains only one bromine atom.
Uniqueness
Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of two bromine atoms and a butyl ester group, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
butyl 6,8-dibromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O4/c1-2-3-4-19-13(17)10-6-8-5-9(15)7-11(16)12(8)20-14(10)18/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDRHKPXILZRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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